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Abstract
TDI-10229 is a potent and orally bioavailable small molecule inhibitor of soluble adenylyl

cyclase (sAC), a key enzyme in sperm motility and capacitation. This document provides a

comprehensive technical overview of TDI-10229, summarizing its mechanism of action,

pharmacological data, and key experimental protocols. The information presented herein is

intended to serve as a resource for researchers and drug development professionals interested

in the advancement of non-hormonal contraception.

Introduction
The development of non-hormonal contraceptives represents a significant unmet need in

reproductive health. TDI-10229 has emerged as a promising candidate, targeting soluble

adenylyl cyclase (sAC), an enzyme essential for male fertility in both mice and humans.[1][2][3]

Unlike hormonal methods, which can be associated with undesirable side effects, TDI-10229
offers a targeted approach by directly inhibiting a critical step in sperm function. This guide

details the scientific foundation for TDI-10229's potential as a non-hormonal contraceptive.

Mechanism of Action: Inhibition of Soluble Adenylyl
Cyclase (sAC)
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TDI-10229 functions as a potent inhibitor of soluble adenylyl cyclase (sAC), also known as

ADCY10.[4][5] sAC is a unique intracellular enzyme that produces the second messenger

cyclic AMP (cAMP) in response to bicarbonate and calcium ions. In sperm, sAC-mediated

cAMP production is a critical step in the process of capacitation, which is the final maturation

stage that enables sperm to fertilize an egg.[6] By inhibiting sAC, TDI-10229 prevents the rise

in intracellular cAMP required for sperm motility and the acrosome reaction, two events

indispensable for fertilization.[1][6]

The inhibition of sAC by TDI-10229 has been shown to prevent several capacitation-induced

changes in both mouse and human sperm, including the stimulation of protein kinase A (PKA)

activity, tyrosine phosphorylation, alkalinization, and increased beat frequency.[1][3]

TDI-10229 inhibits sAC, blocking the cAMP signaling pathway essential for sperm capacitation.

Data Presentation
In Vitro and Cellular Potency
TDI-10229 demonstrates nanomolar potency against sAC in both biochemical and cellular

assays. The following table summarizes the key inhibitory concentrations (IC50) for TDI-10229
and its more potent analog, TDI-11861.

Compound Biochemical IC50 (nM) Cellular IC50 (nM)

TDI-10229 160[7], 195[5] 92[5], 100[3]

TDI-11861 3[8] 7[8]

Table 1: In Vitro and Cellular Potency of sAC Inhibitors.

Pharmacokinetic Properties in Mice
Pharmacokinetic studies in mice have shown that TDI-10229 is orally bioavailable and

achieves systemic exposure levels sufficient for in vivo efficacy.[4]
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Parameter Value

Dose (Oral) 5 mg/kg

Cmax 15.5 µM

AUC 94 µg·h/mL

Mean Residence Time (MRT) 3.95 hours

Oral Bioavailability (%F) 59%[4]

Table 2: Pharmacokinetic Parameters of TDI-10229 in Mice.[5]

In Vivo Efficacy in Mice
Preclinical studies in mice have demonstrated the contraceptive potential of sAC inhibitors. A

single oral dose of a sAC inhibitor rendered male mice temporarily infertile.[1] While detailed

efficacy data for TDI-10229 is part of a broader study, a more potent analog, TDI-11861,

administered at a single 50 mg/kg oral dose, resulted in 100% contraceptive efficacy for up to

2.5 hours post-administration.[9][10] Mating with females during this period resulted in zero

pregnancies from 52 pairings.[9] Fertility was fully restored within 24 hours.[1][10]

Experimental Protocols
In Vitro sAC Biochemical Potency Assay
This protocol is based on the "two-column" method for measuring adenylyl cyclase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against purified human sAC protein.

Materials:

Purified human sAC protein

[α-³²P]ATP

Assay Buffer: 50 mM Tris (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, 40 mM

NaHCO₃
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Test compound (e.g., TDI-10229) dissolved in DMSO

Dowex and Alumina chromatography columns

Procedure:

Prepare a reaction mixture containing the assay buffer and purified human sAC protein.

Add the test compound at various concentrations (typically a serial dilution). A DMSO control

is run in parallel.

Initiate the enzymatic reaction by adding [α-³²P]ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

Stop the reaction.

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential

Dowex and Alumina column chromatography.

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

Calculate the percent inhibition for each concentration of the test compound relative to the

DMSO control.

Determine the IC50 value by plotting the percent inhibition against the log of the compound

concentration and fitting the data to a four-parameter logistic equation.

Workflow for the in vitro sAC biochemical potency assay.

Cellular sAC Activity Assay
Objective: To determine the cellular potency (IC50) of a test compound in a cell-based system.

Materials:

HEK293 cells stably overexpressing sAC (4-4 cells)

Cell culture medium (e.g., DMEM with 10% FBS)
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Test compound (e.g., TDI-10229) dissolved in DMSO

3-isobutyl-1-methylxanthine (IBMX)

0.1 M HCl for cell lysis

cAMP ELISA kit

Procedure:

Seed 4-4 cells in a multi-well plate and culture overnight.

Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle

control) for a short period (e.g., 10 minutes).

Stimulate cAMP accumulation by adding a phosphodiesterase (PDE) inhibitor such as IBMX

(e.g., 500 µM).

Incubate for a defined time (e.g., 5 minutes).

Terminate the reaction and lyse the cells with 0.1 M HCl.

Clarify the cell lysates by centrifugation.

Quantify the intracellular cAMP concentration in the supernatants using a competitive cAMP

ELISA kit according to the manufacturer's instructions.

Calculate the percent inhibition of cAMP accumulation for each concentration of the test

compound relative to the DMSO control.

Determine the cellular IC50 value by plotting the percent inhibition against the log of the

compound concentration.

In Vivo Mouse Contraception Study
Objective: To evaluate the in vivo contraceptive efficacy of a test compound in a mouse model.

Animals:
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Sexually mature male mice (strain to be specified, e.g., CD-1).

Sexually mature female mice (strain to be specified, e.g., CD-1).

Materials:

Test compound (e.g., TDI-10229 or TDI-11861) formulated for oral administration.

Vehicle control.

Procedure:

Administer a single oral dose of the test compound (e.g., 50 mg/kg) or vehicle to male mice.

At a specified time post-dosing (e.g., 30 minutes to 2.5 hours), pair each male mouse with a

receptive female mouse.

Allow the mice to mate. The duration of cohabitation should be defined (e.g., overnight).

The following morning, separate the pairs and check the females for the presence of a

vaginal plug as evidence of mating.

Monitor the female mice for signs of pregnancy and record the number of litters and pups

born.

Calculate the contraceptive efficacy as the percentage of mated females that do not become

pregnant in the treated group compared to the vehicle-treated control group.

To assess reversibility, the same male mice can be re-mated with new females at a later time

point (e.g., 24 hours or more) after the initial dosing.

Workflow for the in vivo mouse contraception study.

Conclusion
TDI-10229 and other potent sAC inhibitors represent a promising new class of non-hormonal

contraceptives for men. The data summarized in this guide highlight the potent and specific

inhibition of sAC by TDI-10229, its favorable pharmacokinetic profile, and the strong preclinical

evidence for its contraceptive efficacy. The detailed experimental protocols provided herein
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should facilitate further research and development in this important area of reproductive health.

Continued investigation into the safety and efficacy of sAC inhibitors is warranted to advance

this novel contraceptive strategy towards clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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